molecular formula C24H15Cl2N3Na2O9S2 B14737144 1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt CAS No. 6416-33-7

1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt

Cat. No.: B14737144
CAS No.: 6416-33-7
M. Wt: 670.4 g/mol
InChI Key: LMRUODWSEVNSID-UHFFFAOYSA-L
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Description

1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene core substituted with sulfonic acid groups, a dichlorobenzoyl amino group, a hydroxy group, and a methoxyphenyl azo group. The disodium salt form enhances its solubility in water, making it suitable for various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt involves multiple steps:

    Naphthalene Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid to introduce sulfonic acid groups at the 1 and 7 positions.

    Azo Coupling: The sulfonated naphthalene undergoes azo coupling with 2-methoxyaniline in the presence of sodium nitrite and hydrochloric acid to form the azo compound.

    Hydroxylation: The azo compound is hydroxylated using a suitable hydroxylating agent to introduce the hydroxy group at the 5 position.

    Amidation: The hydroxylated azo compound is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base to form the amide.

    Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite.

    Substitution: The sulfonic acid groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite in aqueous or alcoholic medium.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: The azo group can interact with proteins and enzymes, affecting their function.

    Pathways Involved: The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthalenedisulfonic acid derivatives: Similar structure but different substitution patterns.

    Azo dyes: Compounds with azo groups and similar applications in dyeing and staining.

    Sulfonated naphthalene derivatives: Compounds with sulfonic acid groups and similar solubility properties.

Uniqueness

1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

6416-33-7

Molecular Formula

C24H15Cl2N3Na2O9S2

Molecular Weight

670.4 g/mol

IUPAC Name

disodium;4-[(2,4-dichlorobenzoyl)amino]-5-hydroxy-6-[(2-methoxyphenyl)diazenyl]naphthalene-1,7-disulfonate

InChI

InChI=1S/C24H17Cl2N3O9S2.2Na/c1-38-18-5-3-2-4-16(18)28-29-22-20(40(35,36)37)11-14-19(39(32,33)34)9-8-17(21(14)23(22)30)27-24(31)13-7-6-12(25)10-15(13)26;;/h2-11,30H,1H3,(H,27,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2

InChI Key

LMRUODWSEVNSID-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=C(C=C(C=C4)Cl)Cl)O.[Na+].[Na+]

Origin of Product

United States

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